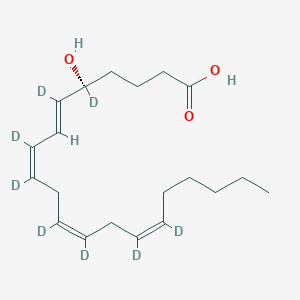![molecular formula C23H36O3 B10767142 [(2S)-oxiran-2-yl]methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B10767142.png)
[(2S)-oxiran-2-yl]methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S)-oxiran-2-yl]methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate is a complex organic compound that features an epoxide group and a polyunsaturated fatty acid ester This compound is notable for its unique structure, which combines the reactivity of an epoxide with the biological significance of a polyunsaturated fatty acid
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Epoxidation of Allylic Alcohols: : The synthesis of [(2S)-oxiran-2-yl]methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate typically begins with the epoxidation of an allylic alcohol. This can be achieved using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions to form the epoxide ring.
-
Esterification: : The next step involves the esterification of the epoxide with (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoic acid. This reaction can be catalyzed by a strong acid, such as sulfuric acid, or by using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated systems for the precise control of reaction conditions, such as temperature and pH, would be essential. Additionally, purification steps like distillation or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The epoxide group in [(2S)-oxiran-2-yl]methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate can undergo oxidation to form diols. This reaction is typically carried out using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
-
Reduction: : The compound can be reduced to form alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution: : The epoxide ring can be opened by nucleophiles, leading to the formation of various substituted products. Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: Osmium tetroxide (OsO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alcohols, under basic (e.g., NaOH) or acidic (e.g., HCl) conditions
Major Products
Diols: From oxidation reactions
Alcohols: From reduction reactions
Substituted Epoxides: From nucleophilic substitution reactions
Scientific Research Applications
Chemistry
In chemistry, [(2S)-oxiran-2-yl]methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential anti-inflammatory and anti-cancer properties. The polyunsaturated fatty acid moiety is known to play a role in cell signaling and membrane fluidity, which are critical in various physiological processes.
Industry
In the industrial sector, this compound can be used in the production of specialized polymers and resins. Its unique structure allows for the creation of materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of [(2S)-oxiran-2-yl]methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate involves its interaction with cellular components. The epoxide group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to changes in their function. The polyunsaturated fatty acid part of the molecule can integrate into cell membranes, affecting their fluidity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- [(2S)-oxiran-2-yl]methyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate
- [(2S)-oxiran-2-yl]methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate
Uniqueness
This compound is unique due to its combination of an epoxide group and a polyunsaturated fatty acid ester. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C23H36O3 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
[(2S)-oxiran-2-yl]methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3/b7-6+,10-9+,13-12+,16-15+/t22-/m0/s1 |
InChI Key |
ACYNJBAUKQMZDF-AAORCBLUSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OC[C@@H]1CO1 |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[7-[6-(3-hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoylamino]acetate](/img/structure/B10767064.png)

![cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe]](/img/structure/B10767072.png)
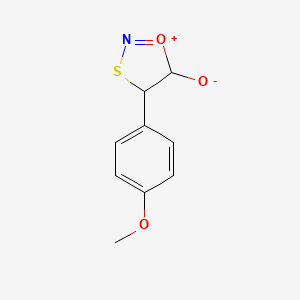
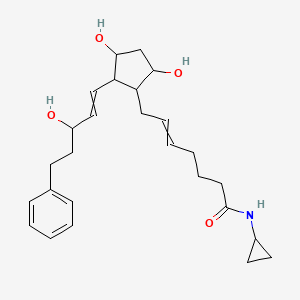

![cyclo[OVal-D-N(Me)Phe-OVal-D-N(Me)Phe-OVal-D-N(Me)Phe]](/img/structure/B10767117.png)
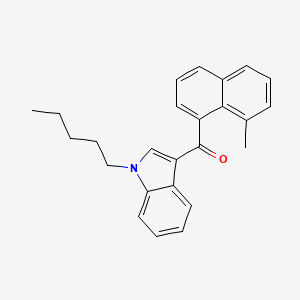

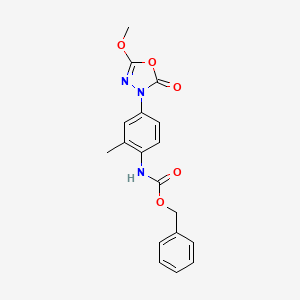
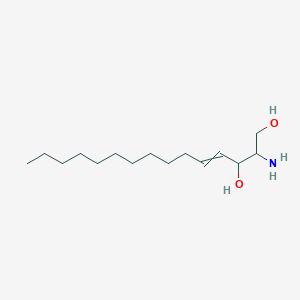
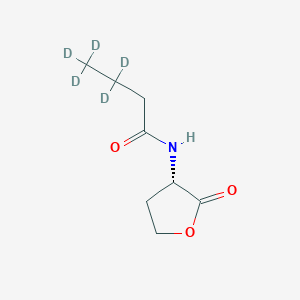
![(1S,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,22S,25R,27R,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B10767149.png)
